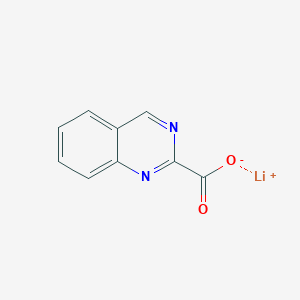
N1-(2-methyl-5-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methyl-5-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, commonly known as MNOP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. MNOP is a chemical compound that belongs to the oxalamide family and has shown promising results in scientific research studies.
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new sequence has been developed. This methodology is applicable for the synthesis of anthranilic acid derivatives and oxalamides, showcasing operational simplicity and high yields, indicating a significant contribution to the field of chemical synthesis (Mamedov et al., 2016).
Photopolymerization and Material Science
Nitrophenyl derivatives have been synthesized and copolymerized with various compounds, demonstrating applications in the field of material science, particularly in creating amorphous copolymers with significant birefringence properties. These copolymers can be photoinduced and photoerased, showcasing their potential in optical storage technologies (Meng et al., 1996).
Metabolic Studies
In pharmacokinetics and metabolism research, studies have revealed the metabolic profile and pharmacokinetic characteristics of related compounds in rats. These studies contribute to understanding the metabolic pathways, clearance, and distribution of these compounds, providing essential insights for drug development and therapeutic applications (Wu et al., 2006).
Neuroprotective Properties
Investigations into neurotoxins and their counteracting agents have demonstrated the potential neuroprotective properties of related compounds. Research in models of Parkinson's disease, using compounds like resveratrol, has shown significant neuroprotective effects against toxins, offering a pathway for therapeutic applications in neurodegenerative diseases (Abolaji et al., 2018).
properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-11-5-6-12(20(24)25)10-13(11)18-16(23)15(22)17-7-3-9-19-8-2-4-14(19)21/h5-6,10H,2-4,7-9H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQOMBIIJONPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)



![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)


![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)
